4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone
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Overview
Description
The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” is a complex organic molecule. It is related to a class of compounds known as pyrones, which are cyclic α,β -unsaturated ketones . Pyrones, including 4-hydroxy-6-methyl-2H-pyran-2-one, are versatile building blocks in synthetic organic chemistry and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure and functional groups make it a potential candidate for drug discovery. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. The synthesis method, based on a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, provides a straightforward route for obtaining this compound .
Antimicrobial Activity
Given its diverse chemical features, this compound could be evaluated for antimicrobial properties. Researchers can investigate its effectiveness against bacteria, fungi, and other pathogens. Previous studies have shown that related derivatives exhibit antimicrobial activity .
Anti-Inflammatory and Analgesic Effects
Similar compounds have demonstrated anti-inflammatory and analgesic effects. Investigating whether this compound follows suit could provide valuable insights for pain management and inflammation-related conditions .
Biorenewable Molecules
4-Hydroxy-2-pyrones, including this compound, are of interest as potential biorenewable molecules. Their sustainable synthesis from biomass feedstock could contribute to greener chemical processes .
Heterocycle Reactions
As part of the “Heterocycle Reactions” collection, this compound’s synthesis method highlights its relevance in heterocyclic chemistry. Researchers can explore its reactivity and potential applications within this field .
Future Directions
The future directions for research on “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” could involve further exploration of its synthesis, properties, and potential applications. Multicomponent reactions, like the ones used to synthesize related compounds, are a promising tool for creating diverse molecular structures . These could be explored further to create new compounds with potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of key intermediates in synthetic organic chemistry and medicinal chemistry .
Mode of Action
It’s synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2h-pyran-2-one . This suggests that it may interact with its targets through a similar multicomponent reaction mechanism.
Biochemical Pathways
Similar compounds have been involved in the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .
Result of Action
A procedure for predicting the possible types of its biological activity was carried out for a similar compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKKPWBRLUSME-VIZOYTHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone |
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